(E)-2-cyanohex-2-enoic acid
Overview
Description
This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or significance in biological, chemical, or industrial processes would also be discussed.
Synthesis Analysis
This would involve detailing the methods and conditions under which the compound can be synthesized, including any catalysts or reagents used, reaction times and temperatures, and the yield of the reaction.Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, and electronic structure of the compound, often using tools like X-ray crystallography, NMR spectroscopy, or computational chemistry.Chemical Reactions Analysis
This would involve discussing the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve discussing properties like the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation, as well as its chemical stability and reactivity.Scientific Research Applications
Organic Synthesis and Chemical Characterization
(E)-2-cyanohex-2-enoic acid and related compounds serve as key intermediates in the synthesis of biologically active molecules and novel materials. For instance, the work by Kotteswaran, Senthil Pandian, and Ramasamy (2016) involved the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate. Their study focused on the structural elucidation and electronic properties analysis of the synthesized compound, highlighting its potential in material sciences and organic chemistry (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Antibacterial Applications
The antibacterial properties of compounds synthesized from fatty acid hydrazides, similar in structure to (E)-2-cyanohex-2-enoic acid, have been explored by Banday, Mattoo, and Rauf (2010). Their research on 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activity, particularly against E. coli. This suggests the potential use of (E)-2-cyanohex-2-enoic acid derivatives in developing new antibacterial agents (Banday, Mattoo, & Rauf, 2010).
Photoluminescence in Molecular Crystals
Zhestkij and colleagues (2021) synthesized (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, utilizing it to develop organic molecular crystals with highly stable photoluminescence. This work emphasizes the importance of (E)-2-cyanohex-2-enoic acid derivatives in creating advanced materials for optoelectronic applications, showcasing their potential in the development of luminescent materials with long-term stability (Zhestkij et al., 2021).
Molecular Structure Analysis
The study of molecular structures of (E)-2-cyanohex-2-enoic acid derivatives provides insights into their chemical behavior and potential applications. For example, Sonneck and colleagues (2015) reported the molecular structures of related compounds, such as (E)-non-2-enoic acid and (E)-dec-2-enoic acid. These analyses contribute to a deeper understanding of the physical and chemical properties of these compounds, which is essential for their application in various scientific domains (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).
Safety And Hazards
This would involve discussing any health risks associated with exposure to the compound, its toxicity, and any precautions that should be taken when handling it.
Future Directions
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properties
IUPAC Name |
(E)-2-cyanohex-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCPVXOVNVHHAJ-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418212 | |
Record name | (E)-2-cyanohex-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyanohex-2-enoic acid | |
CAS RN |
869-00-1 | |
Record name | NSC71883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-2-cyanohex-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-2-HEXENOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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